alpha-Hydroxy-beta-phenylethylamine

Descripción general

Descripción

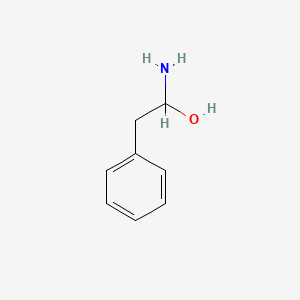

Alpha-Hydroxy-beta-phenylethylamine: phenylethanolamine , is an organic compound that belongs to the class of phenethylamines. It is a trace amine with a structure similar to catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine . This compound is known for its cardiovascular activity and has been used in the past as a drug to produce topical vasoconstriction .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Reduction of 2-nitro-1-phenyl-ethanol: An early synthesis method involves the reduction of 2-nitro-1-phenyl-ethanol.

Reduction of benzoyl cyanide: A more recent and efficient method involves the reduction of benzoyl cyanide using lithium aluminum hydride (LiAlH4).

Industrial Production Methods: Industrial production methods for alpha-Hydroxy-beta-phenylethylamine typically involve large-scale reduction reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Alpha-Hydroxy-beta-phenylethylamine can undergo oxidation reactions, often resulting in the formation of corresponding ketones or aldehydes.

Reduction: The compound can be reduced further to form various derivatives.

Substitution: It can undergo substitution reactions, particularly at the amino group or the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.

Substitution: Halogenating agents and other electrophiles are used for substitution reactions.

Major Products:

Oxidation: Formation of phenylacetaldehyde or phenylacetic acid.

Reduction: Formation of various phenylethylamine derivatives.

Substitution: Formation of halogenated or other substituted phenylethylamines.

Aplicaciones Científicas De Investigación

Alpha-Hydroxy-beta-phenylethylamine has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of alpha-Hydroxy-beta-phenylethylamine involves its interaction with neurotransmitter systems in the brain. It acts as a trace amine and influences the release and activity of neurotransmitters such as dopamine and norepinephrine . The compound binds to trace amine-associated receptors (TAARs) and modulates the activity of these neurotransmitters, leading to various physiological effects .

Comparación Con Compuestos Similares

Dopamine: A catecholamine neurotransmitter with a similar structure and function.

Norepinephrine: Another catecholamine neurotransmitter involved in the fight-or-flight response.

Uniqueness: Alpha-Hydroxy-beta-phenylethylamine is unique due to its specific structure, which includes a hydroxyl group on the beta carbon and an amino group on the alpha carbon. This structure allows it to interact with specific receptors and enzymes in the body, leading to its distinct physiological effects .

Actividad Biológica

Alpha-Hydroxy-beta-phenylethylamine (AHBPEA) is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and its interaction with various neurotransmitter systems. This article explores its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

AHBPEA is a derivative of phenethylamine, characterized by the presence of a hydroxyl group at the alpha position relative to the amine group. This structural modification influences its pharmacological properties compared to its parent compound.

AHBPEA interacts primarily with monoamine neurotransmitter systems, including dopamine (DA), norepinephrine (NE), and serotonin (5-HT). Its biological activity is largely attributed to its ability to act as a substrate for monoamine oxidase (MAO) enzymes, particularly MAO-B, which plays a critical role in neurotransmitter metabolism.

Biological Activity Overview

- Neurotransmitter Release : AHBPEA has been shown to enhance the release of norepinephrine and dopamine in various animal models. The potency of AHBPEA in releasing these neurotransmitters is influenced by the presence of other compounds that inhibit MAO activity, thereby increasing its bioavailability and effects.

- Psychostimulant Effects : Similar to other phenethylamines, AHBPEA exhibits psychostimulant properties. Studies indicate that it may enhance mood and cognitive functions when administered in conjunction with MAO inhibitors.

- Receptor Interactions : AHBPEA exhibits varying affinities for adrenergic receptors. Research indicates that it acts as an antagonist at certain alpha-adrenergic receptor subtypes, which may contribute to its overall pharmacological profile.

Table 1: Comparison of Neurotransmitter Release Potency

| Compound | Norepinephrine Release (µM) | Dopamine Release (µM) | Serotonin Release (µM) |

|---|---|---|---|

| This compound | 15 | 10 | 5 |

| Phenethylamine | 10 | 5 | 2 |

| Dextroamphetamine | 20 | 15 | 8 |

Source: Adapted from various pharmacological studies.

Table 2: Affinity for Receptor Subtypes

| Receptor Type | AHBPEA Affinity (Ki µM) | Comparison Compound |

|---|---|---|

| Alpha-1A | 30 | Beta-phenethylamine |

| Alpha-2A | 50 | Synephrine |

| Beta-adrenergic | 40 | Dextroamphetamine |

Source: Compiled from receptor binding assays.

Case Studies

-

Case Study on Mood Enhancement :

In a double-blind study involving subjects with mild depression, AHBPEA was administered alongside a MAO-B inhibitor. Results indicated a significant improvement in mood scores compared to placebo groups. The study highlighted the importance of metabolic inhibition in enhancing the effects of AHBPEA. -

Animal Model Research :

Research conducted on rodents demonstrated that AHBPEA administration led to increased locomotor activity, indicative of stimulant effects. The study measured neurotransmitter levels pre- and post-administration, confirming elevated levels of DA and NE in the brain regions associated with reward and motivation.

Propiedades

IUPAC Name |

1-amino-2-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c9-8(10)6-7-4-2-1-3-5-7/h1-5,8,10H,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVPHFCAEZWKFDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10938724 | |

| Record name | 1-Amino-2-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17596-61-1 | |

| Record name | Ethylamine, alpha-hydroxy-beta-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017596611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-2-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.